Bicyclo[3.3.1]nonane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJCBJXYSHVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327007 | |
| Record name | Bicyclo[3.3.1]nonane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-63-1 | |
| Record name | Bicyclo[3.3.1]nonane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICYCLO(3.3.1)NONANE-1-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Bicyclo 3.3.1 Nonane Ring Systems: Structural Peculiarities and Academic Interest
The bicyclo[3.3.1]nonane skeleton is a bridged carbocyclic system consisting of two fused six-membered rings. oregonstate.edu This arrangement gives rise to distinct conformational properties that are a primary source of academic interest. Unlike simple cyclohexane (B81311) rings, the bicyclo[3.3.1]nonane framework can exist in three main conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org The twin-chair conformation is generally the most stable, but significant steric repulsion between the hydrogen atoms at the C3 and C7 positions can lead to a flattening of the chair rings. This transannular interaction is a defining feature of the system's chemistry and structure. oregonstate.edu
| Conformation | Symmetry | Key Structural Feature |
|---|---|---|
| Twin Chair (CC) | C2v | Most stable form, but features C3-C7 steric repulsion. |
| Boat Chair (BC) | Cs | An intermediate energy conformation. |
| Twisted Twin Boat (BB) | C2 | High energy conformation, generally not detectable. |
Significance of the Carboxylic Acid Functionality in Bicyclo 3.3.1 Nonane Frameworks for Chemical Research
The presence of a carboxylic acid group, particularly at a bridgehead position like C1 in bicyclo[3.3.1]nonane-1-carboxylic acid, imparts significant chemical versatility and directs the molecule's utility in research. The carboxyl group (-COOH) is a highly versatile functional group in organic chemistry. numberanalytics.com It can serve as a hydrogen-bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. numberanalytics.comwiley-vch.de
In the context of the bicyclo[3.3.1]nonane framework, a bridgehead carboxylic acid provides a synthetic handle for a variety of chemical transformations without disturbing the core bicyclic structure. It can be converted into esters, amides, and other derivatives, allowing for the construction of more complex molecules and the tuning of physicochemical properties such as solubility and lipophilicity. wiley-vch.de For instance, the carboxylate can act as a native directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on the bicyclic scaffold. nature.com This capability is highly valuable for creating libraries of novel compounds for drug discovery and materials science. nih.gov The presence of the carboxylic acid can also influence the regioselectivity of reactions on the bicyclic system, as seen in studies of Beckmann rearrangements on related bicyclic oximes. core.ac.uk
Historical Context and Evolution of Research on Bicyclo 3.3.1 Nonane 1 Carboxylic Acid and Its Analogues
Strategic Approaches to Bicyclic Skeleton Construction
The synthesis of the bicyclo[3.3.1]nonane core can be broadly categorized into intramolecular and intermolecular strategies. Intramolecular approaches leverage the cyclization of a single precursor molecule, while intermolecular methods involve the combination of two or more separate reactants to form the bicyclic ring system.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are powerful tools for the construction of complex cyclic systems, including the bicyclo[3.3.1]nonane skeleton. These reactions benefit from favorable entropic factors, as the reactive functionalities are tethered within the same molecule.
Acid-catalyzed cascade reactions that combine Michael additions and intramolecular aldol condensations provide an efficient route to the bicyclo[3.3.1]nonane core. For instance, the treatment of diketones with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst can initiate a tandem Michael addition-intramramolecular aldol-type condensation to furnish the bicyclo[3.3.1]nonenone system. rsc.orgresearchgate.net Nicolaou's group reported that diketone 115 reacts with methyl acrolein (116) in the presence of TfOH or TMSOTf. rsc.org This reaction proceeds through a Michael addition, followed by an intramolecular aldolization to yield the bicyclic product 117 in 63% yield. rsc.org
A similar strategy involves the annulation of β-keto esters with acrolein, catalyzed by 1,1,3,3-tetramethylguanidine (B143053) (TMG), to produce the bicyclo[3.3.1]nonane structure. rsc.org Furthermore, a highly efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves two consecutive tandem conjugate addition-intramolecular aldol reactions of ethyl acetoacetate (B1235776) with conjugated enals. thieme-connect.com
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Diketone and Methyl Acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | 63% | rsc.org |
| β-Keto Ester and Acrolein | TMG | Bicyclo[3.3.1]nonane | - | rsc.org |
| Ethyl Acetoacetate and Conjugated Enals | t-BuOK/t-BuOH | 1-Hydroxybicyclo[3.3.1]nonan-3-ones | - | thieme-connect.com |
The Effenberger-type cyclization is a notable method for synthesizing the bicyclo[3.3.1]nonane ring system. This reaction typically involves the reaction of a 1-alkoxy-1-cycloalkene with malonyl dichloride. rsc.org A classic example is the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride to form a bicyclo[3.3.1]nonane derivative. rsc.org This methodology has been utilized in the total synthesis of various natural products, including clusianone. rsc.org In the synthesis of clusianone, an appropriately substituted methyl enol ether was subjected to Effenberger cyclization conditions to yield the bicyclic core, which was then converted to the natural product. rsc.org
Lewis acids can effectively mediate the cyclization of acyclic precursors to form the bicyclo[3.3.1]nonane skeleton. These reactions often proceed through the formation of cationic intermediates that undergo subsequent intramolecular attack. An example includes the Lewis acid-mediated ring-opening of cyclopropane (B1198618) derivatives to construct the bicyclic core. researchgate.netrsc.org While specific examples detailing the use of Indium(III) triflate (In(OTf)₃) for the direct synthesis of bicyclo[3.3.1]nonane-1-carboxylic acid were not prevalent in the searched literature, Lewis acids like Yb(OTf)₃ have been shown to catalyze ring-opening reactions of donor-acceptor cyclopropanes, which is a related strategy for forming functionalized ring systems. acs.org
Intermolecular C-C Bond Forming Reactions
Intermolecular reactions that form two or more carbon-carbon bonds in a single operation are also valuable for the construction of the bicyclo[3.3.1]nonane framework. These reactions often offer a high degree of convergency, rapidly assembling complex molecular architectures from simpler starting materials.
The Diels-Alder reaction, a [4+2] cycloaddition, represents a powerful tool for the synthesis of six-membered rings and can be adapted to construct the bicyclo[3.3.1]nonane skeleton. researchgate.net This pericyclic reaction involves the concerted interaction of a conjugated diene with a dienophile. scholaris.ca By carefully choosing the diene and dienophile, the bicyclo[3.3.1]nonane framework can be assembled. For example, the reaction of a cyclohexene-based dienophile with a suitable diene can, in principle, lead to the desired bicyclic structure. However, the reactivity and stereoselectivity of such reactions can be challenging to control. researchgate.net In one study, attempts to synthesize bicyclo[3.3.1]nonane colchicine (B1669291) analogs via a Diels-Alder reaction were met with difficulties, highlighting the influence of the dienophile's conformation on the reaction's success. researchgate.net
| Reaction Type | Key Reactants | Product Skeleton | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Diene and Dienophile | Bicyclo[3.3.1]nonane | researchgate.netscholaris.ca |
Multi-component Reactions for Bicyclo[3.3.1]nonane Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecular architectures. While direct multi-component syntheses of this compound are not extensively documented, several strategies exist for the construction of the core bicyclo[3.3.1]nonane scaffold, which can be subsequently functionalized.
One notable approach involves a tandem Michael addition-intramolecular aldol condensation sequence. In a one-pot reaction, dimethyl 1,3-acetonedicarboxylate can react with α,β-unsaturated aldehydes (enals) in the presence of a catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or piperidine. acs.org This reaction proceeds through a sequential double Michael addition followed by an intramolecular aldol cyclization to furnish highly substituted bicyclo[3.e 3.1]nonenols in high yields. acs.org Although this method does not directly yield the 1-carboxylic acid derivative, the resulting polysubstituted scaffold offers multiple sites for further synthetic manipulation.
Another powerful strategy employs the Petasis three-component reaction followed by an intramolecular cyclization. This method allows for the generation of a diverse set of polycyclic scaffolds featuring the bicyclo[3.3.1]nonane core with a high degree of stereocontrol. The initial Petasis reaction creates a functionalized amine, which can then undergo intramolecular Diels-Alder or ring-closing metathesis reactions to construct the bicyclic system.
Furthermore, tandem Michael addition-Claisen condensation cascades have been utilized to construct tricyclic derivatives containing the bicyclo[3.3.1]nonane core. These reactions, often promoted by a strong base like potassium tert-butoxide, demonstrate the power of sequential bond-forming events in rapidly assembling complex polycyclic systems from relatively simple acyclic or monocyclic precursors.
| Multi-component Strategy | Reactants | Key Intermediates/Steps | Product Type |
| Tandem Michael-Aldol | Dimethyl 1,3-acetonedicarboxylate, Enals | Sequential Michael additions, Intramolecular aldol condensation | Polysubstituted bicyclo[3.3.1]nonenols |
| Petasis-Intramolecular Cyclization | Amine, Aldehyde, Vinyl boronic acid | Functionalized amine, Intramolecular Diels-Alder/RCM | Polycyclic bicyclo[3.3.1]nonane scaffolds |
| Michael-Claisen Cascade | Acetylenic ω-ketoesters | Michael addition, Intramolecular Claisen condensation | Tricyclic systems with a bicyclo[3.3.1]nonane core |
Ring Transformation and Rearrangement Pathways
Ring Opening of Strained Intermediates
The construction of the bicyclo[3.3.1]nonane skeleton can be ingeniously achieved through the ring-opening of strained polycyclic precursors. This strategy leverages the release of ring strain to drive the formation of the desired bicyclic system, often with a high degree of stereocontrol.
A prominent example is the regioselective cleavage of cyclopropane rings within tricyclic systems. Chiral bicyclo[3.3.1]nonanes have been synthesized from tricyclic endo-alcohols derived from R-carvone. The corresponding mesylate undergoes a homo-1,4-elimination reaction, proceeding through a carbocation intermediate, to yield the bicyclo[3.3.1]nonane product. A similar approach involves the Lewis acid-promoted regioselective ring-opening of tricycle[4.4.0.05,7]dec-2-ene derivatives, which provides a pathway to functionalized bicyclo[3.3.1]nonane intermediates that are valuable for the synthesis of phloroglucinol (B13840) natural products.
Cascade ring-opening/cyclization reactions of smaller rings also provide an entry into heteroatomic bicyclo[3.3.1]nonane analogues. For instance, the reaction of 3-ethoxy cyclobutanone (B123998) with naphthol, catalyzed by a Brønsted acid, initiates a cascade involving the ring-opening of the cyclobutanone followed by a double cyclization to form a 2,8-dioxabicyclo[3.3.1]nonane. This transformation highlights the utility of strained rings as latent functionalities for the construction of more complex bridged systems.
Ring Expansion Strategies
Ring expansion reactions provide another elegant route to the bicyclo[3.3.1]nonane core, often starting from more readily available smaller ring systems. These methods typically involve the insertion of one or more carbons into a pre-existing ring of a bicyclic precursor.
In the context of meroterpene synthesis, an oxidative ring expansion has been employed as a key step to construct the bicyclo[3.3.1]nonane framework. This transformation is crucial in the total synthesis of complex natural products like garsubellin A. Another example involves a two-carbon ring expansion of a tricyclic precursor, which was investigated as a potential route to vinigrol, a natural product containing a related ring system.
These ring expansion strategies are particularly powerful as they can introduce functionality and control stereochemistry during the construction of the bicyclic core. The choice of starting material and the specific ring expansion methodology allows for a tailored approach to a wide range of substituted bicyclo[3.3.1]nonane derivatives.
Chemical Derivatization and Functionalization of the this compound Scaffold
The derivatization of this compound is of significant interest for creating analogues with tailored properties. However, the bridgehead position of the carboxylic acid presents unique steric and electronic challenges that can influence its reactivity.
Transformations of the Carboxylic Acid Group (e.g., Esterification)
The conversion of the carboxylic acid group at the bridgehead position into other functional groups, such as esters, is a fundamental transformation. While standard esterification methods can be applied, the steric hindrance at the bridgehead carbon may necessitate more forcing reaction conditions or the use of highly reactive reagents.
One documented example, although not specifying the exact isomer, involves the reaction of a bicyclo[3.3.1]nonane carboxylic acid with 3-hydroxyoxetane to form the corresponding ester. rsc.orgresearchgate.net This suggests that with appropriate coupling agents or activation, ester formation is feasible.
An alternative to direct esterification is the synthesis of the bicyclo[3.3.1]nonane-1-carboxylate ester through a cyclization reaction that concurrently forms the bicyclic scaffold and the ester functionality. For example, Michael reactions of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of methyl or ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net This approach bypasses the need to handle the potentially less reactive bridgehead carboxylic acid.
Carbonylation of bridgehead organometallics represents another synthetic route to these esters. For instance, the palladium-catalyzed carbonylation of organomercurials derived from bridgehead positions can yield the corresponding methyl esters. iastate.edu
| Method | Starting Material | Reagents | Product | Notes |
| Direct Esterification | Bicyclo[3.3.1]nonane carboxylic acid | 3-Hydroxyoxetane | Oxetane ester | Example exists for a non-specified isomer. rsc.orgresearchgate.net |
| Cyclization/Esterification | 1-Benzyl-4-oxopiperidine-3-carboxylate | α,β-Unsaturated carbonyl compound | 3-Azabicyclo[3.3.1]nonane-1-carboxylate | Forms a heteroatomic analogue. researchgate.net |
| Carbonylation | Bridgehead organomercurial | CO, Methanol, Pd catalyst | Bridgehead methyl ester | Synthesizes the ester directly. iastate.edu |
Introduction of Halogen, Alkyl, and Other Substituents
The introduction of substituents onto the this compound scaffold can be achieved through various methods, though direct functionalization of the parent acid can be challenging. Often, it is more synthetically viable to introduce the desired functionality at an earlier stage of the synthesis, before the bicyclic system is fully constructed.
For the introduction of halogens, decarboxylative halogenation reactions are a powerful tool. The Hunsdiecker and Cristol-Firth reactions, for example, can convert bridgehead carboxylic acids into the corresponding alkyl halides through the intermediacy of a silver salt and a halogen. nih.gov The Kochi reaction offers a similar transformation to alkyl chlorides. nih.gov It is important to note that these methods result in the replacement of the carboxylic acid group with a halogen. The synthesis of tertiary alkyl bromides via these methods is often problematic, unless the carboxylic acid group is situated at a bridgehead carbon. acs.org
The direct functionalization of the bridgehead position can also be achieved by generating a bridgehead carbocation from the corresponding halide. iastate.edu This carbocation can then be trapped with a variety of nucleophiles, including allyltrimethylsilane, enol silyl (B83357) ethers, and benzene, to introduce alkyl and aryl groups. iastate.edu
The synthesis of monofluorinated bicyclo[3.3.1]nonane derivatives has been achieved, showcasing a method for the stereoselective introduction of fluorine. ucl.ac.uk While not starting from the 1-carboxylic acid, this demonstrates that halogenation of the scaffold is possible.
Alkylation at the bridgehead position can be challenging due to steric hindrance. However, intramolecular alkylation has been successfully employed to construct the bicyclo[3.3.1]nonane ring system itself, indicating that under the right geometric constraints, C-C bond formation at this position is possible.
| Functionalization | Method | Starting Material | Key Reagents | Product |
| Halogenation | Decarboxylative Halogenation (Hunsdiecker) | This compound | Silver salt, Bromine | 1-Bromobicyclo[3.3.1]nonane |
| Alkylation/Arylation | Carbocation Trapping | 1-Halobicyclo[3.3.1]nonane | Silver triflate, Nucleophile | 1-Substituted bicyclo[3.3.1]nonane |
| Fluorination | Electrophilic Fluorination | Functionalized bicyclo[3.3.1]nonane precursor | Electrophilic fluorine source | Monofluorobicyclo[3.3.1]nonane |
Formation of Heteroatom-Containing Bicyclo[3.3.1]nonane Analogues
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the bicyclo[3.3.1]nonane framework gives rise to a diverse class of analogues with significant potential in medicinal chemistry and materials science. rsc.orgthieme-connect.com Synthetic strategies to access these structures often involve tandem reactions and cyclization cascades.
One prominent method involves tandem C-alkylation and heteroatom-cyclization. rsc.org This approach has been effectively utilized for the synthesis of various heteroanalogues. For instance, the reaction of appropriate precursors can lead to the formation of bicyclic systems containing phosphorus, sulfur, or selenium. rsc.org Another key strategy is the Michael addition-driven cyclization, which has been used to create bridged cyclic N,O-ketal spirooxindoles featuring the bicyclo[3.3.1]nonane core. rsc.org
The synthesis of oxathiabicyclo[3.3.1]nonane, a core structure of the natural product tagetitoxin, demonstrates a highly stereoselective route starting from tri-O-acetyl-D-galactal. nih.gov This complex synthesis highlights the ability to construct densely functionalized bicyclic systems containing multiple heteroatoms with precise stereochemical control. nih.gov
Nitrogen-containing analogues, specifically azabicyclo[3.3.1]nonanes, are of particular interest due to their presence in numerous biologically active alkaloids like morphine and madangamines. thieme-connect.com The first synthesis of an aza-analogue of bicyclo[3.3.1]nonane was the discovery of Tröger's base in 1887, formed by reacting p-toluidine (B81030) with formaldehyde. rsc.org More contemporary methods employ nonstereoselective radical and Mannich reactions, as well as organocatalytic approaches to achieve this scaffold. thieme-connect.com
Below is a table summarizing selected synthetic methods for heteroatom-containing bicyclo[3.3.1]nonane analogues.
| Starting Material(s) | Reaction Type | Heteroatom(s) | Resulting Analogue Core | Ref. |
| p-Toluidine, Formaldehyde | Condensation | N | 2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f] nih.govthieme-connect.comdiazocine (Tröger's base) | rsc.org |
| 3-Hydroxyoxindoles, ortho-Hydroxy-chalcones | Michael Addition-driven Cyclization | N, O | Bridged cyclic N,O-ketal spirooxindoles | rsc.org |
| Tri-O-acetyl-D-galactal | Multi-step stereoselective synthesis | O, S | Oxathiabicyclo[3.3.1]nonane | nih.gov |
| (2E,7E)-dimethyl nonadienedioate | Domino Michael–Dieckman process | N | (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic acid | thieme-connect.comresearchgate.net |
Stereocontrolled and Enantioselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of bicyclo[3.3.1]nonane derivatives is crucial for their application in areas such as asymmetric catalysis and drug development. rsc.org Various methodologies, including domino reactions, organometallic approaches, and catalyst-controlled C-H oxidation, have been developed to construct these complex scaffolds with high levels of stereoselectivity and enantioselectivity. rsc.orgnih.gov
A notable strategy is the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals, which provides a direct route to functionalized 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.orgucl.ac.uk The stereochemical outcome of this reaction can sometimes be influenced by the choice of solvent, base, and temperature. rsc.org Similarly, tandem Michael addition-Claisen condensation cascades have been employed to produce tricyclic systems containing the bicyclo[3.3.1]nonane core. rsc.org
For the enantioselective synthesis of specific derivatives, asymmetric reactions are employed. A convenient asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid has been developed starting from (2E,7E)-dimethyl nonadienedioate. thieme-connect.comresearchgate.net This route utilizes a stereoselective domino Michael–Dieckman process that establishes three adjacent stereocenters with complete stereochemical control. thieme-connect.comresearchgate.net The key step involves the asymmetric addition of a chiral lithium amide. thieme-connect.com
Organocatalysis has also emerged as a powerful tool for the enantioselective construction of bicyclo[3.3.1]nonane frameworks. researchgate.net These methods can involve desymmetrization of prochiral starting materials to create multiple stereocenters in a single step. researchgate.net Furthermore, manganese-catalyzed enantioselective C-H lactonization directed by a carboxylic acid group has been shown to produce γ-lactones with high enantiomeric excess (up to 99%). nih.gov This method was applied in the concise synthesis of a tetrahydroxylated bicyclo[3.3.1]nonane, where a key lactonization step fixed the chirality of five stereogenic centers in one go with 96% ee. nih.gov
The following table details key findings in the stereocontrolled and enantioselective synthesis of bicyclo[3.3.1]nonane derivatives.
| Method | Substrate(s) | Catalyst/Reagent | Key Feature | Product Type | Yield/Selectivity | Ref. |
| Domino Michael-aldol annulation | Cycloalkane-1,3-diones, Enals | Base (e.g., piperidine) | One-pot procedure | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Good to high yield | rsc.orgucl.ac.uk |
| Domino Michael–Dieckman process | (2E,7E)-dimethyl nonadienedioate | Chiral lithium (α-methylbenzyl)benzylamide | Asymmetric addition of chiral lithium amide | (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic acid | Full stereochemical control | thieme-connect.comresearchgate.net |
| Enantioselective C-H Lactonization | Carboxylic acid-containing substrates | Manganese complex | Carboxylic acid-directed C-H oxidation | γ-Lactones / Tetrahydroxylated bicyclo[3.3.1]nonane | Up to 99% ee; 96% ee for bicyclic product | nih.gov |
| Copper-catalyzed enantioselective reduction / Aldol reaction | 4,4-Dimethoxycyclohexa-2,5-dienone derivative | Copper catalyst / Base | Intramolecular addition | Chiral sp3-rich bicyclo[3.3.1]nonanes | Synthesized as single diastereomers | nih.gov |
Intrinsic Conformational Characteristics of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton is conformationally mobile and can theoretically exist in several forms, primarily the twin-chair (CC), boat-chair (BC), and a twisted twin-boat (BB) conformation. rsc.org The relative stability of these conformers is dictated by a balance of torsional strain and non-bonded interactions.
The twin-chair (CC) conformation, characterized by both six-membered rings adopting a chair geometry, is generally the most stable conformer for the unsubstituted bicyclo[3.3.1]nonane. vu.ltrsc.org This preference is attributed to the minimization of torsional strain, similar to that in a simple cyclohexane (B81311) ring. However, the CC conformation is not without strain; a significant transannular interaction exists between the endo hydrogen atoms at the C3 and C7 positions. This steric repulsion can lead to a flattening of the cyclohexane rings compared to an ideal chair conformation. researchgate.net X-ray diffraction studies on various bicyclo[3.3.1]nonane derivatives have confirmed the prevalence of the twin-chair conformation in the solid state. researchgate.net
The boat-chair (BC) conformation, where one ring is in a chair form and the other adopts a boat geometry, represents a higher energy state compared to the CC form for the unsubstituted hydrocarbon. rsc.org The energy difference is significant enough that the BC conformer is not typically detected in significant populations at room temperature for the parent bicyclo[3.3.1]nonane. However, the introduction of bulky substituents can shift this equilibrium. For instance, substitution at the 3- or 7-positions can destabilize the CC conformation due to severe 1,3-diaxial interactions, thereby making the BC conformation more favorable. vu.lt In some substituted bicyclo[3.3.1]nonanes, the boat-chair conformation becomes the predominant form to alleviate these steric clashes. rsc.orgmdpi.com
The twin-boat (BB) conformation, in which both cyclohexane rings are in a boat or, more accurately, a twisted-boat form, is the least stable of the three primary conformers. rsc.org This high energy is a result of increased torsional strain from eclipsed bonds and unfavorable non-bonded interactions. Consequently, the BB conformation is generally not significantly populated in the conformational equilibrium of most bicyclo[3.3.1]nonane derivatives and is often considered a high-energy intermediate in conformational interconversions. rsc.orgacs.org However, specific substitution patterns that introduce severe steric hindrance in both CC and BC conformations can, in rare cases, lead to the adoption of a twisted twin-boat-like structure. acs.org
Impact of the Carboxylic Acid Substituent on Ring Conformation and Flexibility
The introduction of a carboxylic acid group at the bridgehead C1 position of the bicyclo[3.3.1]nonane skeleton is expected to influence the conformational equilibrium. While specific experimental or detailed computational studies exclusively on this compound are not extensively documented in the reviewed literature, general principles of substituent effects on this ring system can be applied.
Advanced Computational Studies in Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational landscapes of complex molecules like bicyclo[3.3.1]nonane derivatives, offering insights into the relative energies and geometries of different conformers.
Molecular mechanics (MM) methods, utilizing empirical force fields, are widely employed for the conformational analysis of bicyclo[3.3.1]nonane systems due to their computational efficiency. researchgate.netrsc.org Force fields such as MM2 and MM3 have been used to calculate the steric energies and geometries of the various conformers of the parent hydrocarbon and its substituted derivatives. rsc.org These calculations have been instrumental in quantifying the energy differences between the CC, BC, and BB conformations and in rationalizing the effects of substitution on the conformational equilibrium. rsc.org For instance, force field calculations have successfully predicted the flattening of the chair rings in the CC conformation and the increased stability of the BC conformation upon introduction of bulky substituents. researchgate.netrsc.org While specific MM studies on this compound are not detailed in the available literature, these methods are well-suited to model the molecule and predict its most stable conformation, which would be expected to be the twin-chair form. The accuracy of such predictions would depend on the quality of the force field parameters for the carboxylic acid group at a bridgehead carbon. mdpi.com
Density Functional Theory (DFT) for Conformational Energy Landscapes
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structures and conformational energies of bicyclic systems. researchgate.net For the bicyclo[3.3.1]nonane skeleton, DFT calculations are instrumental in mapping the potential energy surface and identifying the relative stabilities of its principal conformers: the twin-chair (CC), boat-chair (BC), and twin-boat (BB). vu.lt
In the case of bicyclo[3.3.1]nonan-9-one, DFT studies have shown that the energy difference between the twin-chair and boat-chair conformations is relatively small, on the order of 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist, potentially leading to disordered crystal structures. researchgate.net The stability of these conformers is influenced by transannular interactions, particularly the steric repulsion between the endo-hydrogens at C3 and C7 in the chair-chair conformation.
For this compound, DFT calculations would be employed to determine the optimized geometries and relative energies of the possible conformers. The orientation of the carboxylic acid group relative to the bicyclic framework would be a key area of investigation. The computational approach typically involves:
Conformational Search: Identifying all possible low-energy conformers, including different ring conformations (CC, BC) and rotamers of the carboxyl group.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). iucr.org
Energy Calculation: Calculating the single-point energies of the optimized structures to determine their relative stabilities.
The results of such calculations can be summarized in a data table, providing a quantitative measure of the conformational preferences.
Table 1: Calculated Relative Energies of this compound Conformers using DFT
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair-Chair (anti) | 0.00 | C2-C1-C9-C5: ~-60, C8-C1-C9-C5: ~60 |
| Chair-Chair (syn) | 0.85 | C2-C1-C9-C5: ~-60, C8-C1-C9-C5: ~60 |
| Boat-Chair (anti) | 2.50 | C2-C1-C9-C5: variable, C8-C1-C9-C5: variable |
| Boat-Chair (syn) | 3.10 | C2-C1-C9-C5: variable, C8-C1-C9-C5: variable |
Note: The 'anti' and 'syn' descriptors refer to the orientation of the carboxylic acid's hydroxyl group relative to the C9 bridge. The energy values are illustrative and would be determined by specific DFT calculations.
The electron density distribution, particularly in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be analyzed to understand the electronic properties and reactivity of the molecule. iucr.org
Experimental Probes for Conformational Elucidation
While computational methods provide invaluable insights, experimental techniques are essential for validating the theoretical predictions and understanding the conformational behavior in the solid state and in solution.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For bicyclo[3.3.1]nonane derivatives, X-ray analysis provides precise information on bond lengths, bond angles, and torsional angles, which unequivocally define the conformation of the bicyclic framework.
Studies on various substituted bicyclo[3.3.1]nonanones have revealed that the conformation is highly sensitive to the nature and position of substituents. iucr.org For instance, the crystal structure of 3,7-diazabicyclo[3.3.1]nonane derivatives often shows a distorted chair-chair conformation. iucr.org In the case of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid, X-ray crystallography has been used to study its hydrogen-bonding patterns and the lactol form of the exo acid.
For this compound, an X-ray diffraction study would be expected to reveal a twin-chair conformation in the solid state, which is generally the most stable for the parent hydrocarbon. acs.org The analysis would also detail the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid moieties, which can influence the crystal packing.
Table 2: Illustrative Crystallographic Data for a Bicyclo[3.3.1]nonane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4108 |
| b (Å) | 7.0766 |
| c (Å) | 12.5232 |
| β (°) | 93.129 |
| Volume (ų) | 832.76 |
Note: This data is for a related bicyclic compound, 7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid Benzyl Ester, and serves as an example of the type of information obtained from X-ray crystallography. thieme-connect.com
In solution, molecules often exhibit conformational flexibility, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying these dynamic equilibria.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable information about the time-averaged conformation of molecules in solution. For bicyclo[3.3.1]nonane systems, the chemical shifts and coupling constants of the protons are particularly sensitive to the ring conformation. For example, in a chair conformation, the distinction between axial and equatorial protons leads to characteristic coupling patterns. The presence of a twin-chair conformation in solution for some bicyclo[3.3.1]nonane derivatives has been inferred from the observation of abnormal C-H stretching frequencies in their IR spectra and specific coupling constants in their NMR spectra. acs.org In the ¹H NMR spectrum of a chair-form cyclohexane ring, axial protons typically appear at a higher field and exhibit larger coupling constants with adjacent protons compared to their equatorial counterparts. acs.org
IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying functional groups and can also provide clues about conformation. The C-H stretching frequencies in bicyclo[3.3.1]nonanes can indicate the presence of the twin-chair conformer due to interactions between the endo-hydrogens at C3 and C7. acs.org For this compound, the carbonyl (C=O) stretching frequency of the carboxylic acid would be a prominent feature in the IR spectrum, typically appearing around 1700 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding, which in turn is related to the molecular conformation.
Table 3: Spectroscopic Data for a Bicyclo[3.3.1]nonane Derivative
| Technique | Feature | Typical Value/Observation |
|---|---|---|
| ¹H NMR | Chemical shift of bridgehead protons | ~2.5 ppm |
| ¹³C NMR | Chemical shift of carbonyl carbon | ~177 ppm |
| IR | C=O stretch of carboxylic acid | ~1708 cm⁻¹ |
Note: The values are based on data for a related compound, 7-oxo-3-azathis compound derivative, and are illustrative for the target molecule. thieme-connect.com
Reactivity Patterns and Mechanistic Pathways of Bicyclo 3.3.1 Nonane 1 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the bridgehead position of bicyclo[3.3.1]nonane undergoes typical transformations, such as esterification and amide formation, although its sterically hindered nature can influence reaction rates.
Esterification of bicyclo[3.3.1]nonane carboxylic acid derivatives has been documented. For instance, the reaction of a bicyclo[3.3.1]nonane carboxylic acid with 3-hydroxyoxetane has been reported to yield the corresponding ester. rsc.org Similarly, amide formation is a common transformation. The synthesis of amides can be achieved by first converting the carboxylic acid to the more reactive acid chloride. This intermediate can then be coupled with various primary or secondary amines to form the desired amide. nih.gov For example, 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid has been converted to its acid chloride using oxalyl chloride, followed by reaction with an amino acid under Schotten-Baumann conditions to yield the corresponding amide. nih.gov
Reduction of the bridgehead carboxylic acid to a primary alcohol represents another key functional group transformation, providing access to different classes of bicyclo[3.3.1]nonane derivatives. A U.S. patent describes a synthetic route where bicyclo[3.3.1]nonane-1-carboxylic acid is reduced, highlighting this reaction's utility. google.com These reactions underscore that while the bicyclic system is robust, the carboxylic acid moiety can be selectively manipulated to generate a variety of derivatives.
| Reaction Type | Reactants | Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Esterification | Bicyclo[3.3.1]nonane carboxylic acid derivative, 3-Hydroxyoxetane | Corresponding Ester | Not specified | rsc.org |
| Amide Formation | This compound, Amine | Corresponding Amide | 1. Oxalyl chloride (to form acid chloride) 2. Amine, Schotten-Baumann conditions | nih.gov |
| Reduction | This compound | Bicyclo[3.3.1]nonan-1-ylmethanol | Reducing agents (e.g., LiAlH4) | google.com |
Transannular Interactions and Remote Functionalization of the Bicyclic System
The unique topology of the bicyclo[3.3.1]nonane framework, which can be viewed as a bridged cyclooctane (B165968) ring, facilitates through-space interactions between non-adjacent atoms. These transannular interactions can profoundly influence reactivity and provide pathways for remote functionalization, where a reaction at one site triggers a transformation at a distant position.
A notable example is the transannular acylation of a decorated eight-membered ring containing a carboxylic acid to construct the bicyclo[3.3.1]nonane-2,4,9-trione core, a key step in the total synthesis of hyperforin. acs.orgacs.org This reaction demonstrates the inherent tendency of the cyclooctane precursor to adopt a conformation that allows for the C5–C9 bond formation, effectively creating the bicyclic system. acs.org
The presence of a carboxylic acid group can also directly participate in transannular reactions. In the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, the carboxyl group can influence the reaction outcome. core.ac.uk While the syn-oxime undergoes a standard Beckmann rearrangement to form a lactam, the anti-oxime can yield a mixture of the expected lactam and a lactone. The formation of the lactone is proposed to occur via a fragmentation of the oxime, followed by the neighboring carboxyl group trapping the resulting carbocation in a recyclization process. core.ac.uk This demonstrates a direct transannular participation of the carboxylic acid in a fragmentation-rearrangement cascade. Such interactions are crucial for the remote functionalization of the bicyclic system, allowing for the introduction of new functionalities at positions that are not directly adjacent to the initial reactive site.
Influence of Bridgehead Substitution on Reactivity
The nature of the substituent at the bridgehead position (C1) significantly impacts the stability and reactivity of the entire bicyclo[3.3.1]nonane system. The substitution of a hydrogen atom with a carboxylic acid group introduces electronic and steric effects that modulate the molecule's chemical behavior.
The generation of carbocations at the bridgehead position has been studied using precursors like 1-bromobicyclo[3.3.1]nonanes. These carbocations, generated using silver salts, can be trapped by various nucleophiles, allowing for direct functionalization at the bridgehead. iastate.edu The presence of an electron-withdrawing carboxylic acid group at C1 would be expected to destabilize an adjacent carbocation, making reactions that proceed through such intermediates less favorable compared to those with electron-donating or neutral substituents.
Conversely, the bridgehead carboxylate can act as an internal nucleophile, as seen in some rearrangement reactions. The conformational preference of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, boat-chair, or boat-boat conformations, is also influenced by bridgehead substituents. rsc.org The steric bulk and electronic properties of the carboxylic acid group can affect this conformational equilibrium, which in turn dictates the spatial relationship between different parts of the molecule and influences the feasibility of transannular reactions. rsc.org Synthetic strategies toward complex natural products containing the bicyclo[3.3.1]nonane core often rely on late-stage bridgehead substitutions, underscoring the critical role of these substituents in directing the final steps of a synthesis. acs.org
| Bridgehead Substituent | Effect on Reactivity/Conformation | Example Reaction | Reference |
|---|---|---|---|
| -Br | Facilitates formation of a bridgehead carbocation. | Reaction with nucleophiles (e.g., enol silyl (B83357) ethers, allyltrimethylsilane) in the presence of Ag+. | iastate.edu |
| -COOH / -COO- | Electron-withdrawing; destabilizes adjacent positive charge. Can act as an internal nucleophile. Influences conformational equilibrium. | Participation in Beckmann fragmentation-recyclization. | core.ac.uk |
| General Substituents | Affects chair-chair vs. boat-chair conformational preference, influencing transannular interactions. | Conformational analysis of various substituted bicyclo[3.3.1]nonanes. | rsc.org |
Exploration of Novel Reaction Pathways and Rearrangements
The strained and conformationally constrained nature of the bicyclo[3.3.1]nonane skeleton makes it a substrate for various novel reaction pathways and skeletal rearrangements, often leading to complex and synthetically useful molecular architectures.
One of the significant rearrangement types is the Beckmann rearrangement. The rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids in trifluoroacetic acid has been shown to produce the corresponding lactams. core.ac.ukresearchgate.net The bicyclo[3.3.1]nonane skeleton is sufficiently large to stabilize the transition state for a normal Beckmann rearrangement, unlike more strained systems like norbornane. The presence of the carboxylic acid group was observed to slightly accelerate the reaction of the syn-oxime compared to the anti-oxime, although it did not fundamentally change the course of the rearrangement to the lactam. core.ac.uk
Grob-type fragmentations are another important reaction pathway for functionalized bicyclo[3.3.1]nonane systems. These fragmentations involve the cleavage of a carbon-carbon bond and can lead to the formation of medium-sized rings. ucl.ac.ukresearchgate.net For instance, appropriately functionalized bicyclo[3.3.1]nonane derivatives can undergo fragmentation to construct eight-membered rings, providing a strategic approach to certain classes of natural products. researchgate.net The stereoelectronic requirements for this reaction are strict, and the outcome is highly dependent on the substitution pattern and stereochemistry of the starting material.
Advanced Spectroscopic and Crystallographic Characterization of Bicyclo 3.3.1 Nonane 1 Carboxylic Acid Derivatives
In-Depth Spectroscopic Analysis for Structural Elucidation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
The structural elucidation of bicyclo[3.3.1]nonane derivatives is heavily reliant on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS). These techniques provide definitive evidence for the molecular formula and the precise connectivity of atoms within the bicyclic system.
2D-NMR experiments are particularly crucial for assigning the complex proton (¹H) and carbon (¹³C) signals that arise from the rigid, non-planar structure.
Correlated Spectroscopy (COSY): This experiment is used to identify scalar-coupled protons, establishing ¹H-¹H connectivities, which helps in tracing the carbon skeleton through adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is instrumental in piecing together the entire molecular structure by connecting non-adjacent fragments, such as linking substituents to the bicyclic core or identifying quaternary carbons. For instance, in derivatives of 3-azabicyclo[3.3.1]nonan-9-one, 2D NMR correlation spectra (COSY and CHCORR) were essential for establishing the stereochemistry and conformation of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. acs.org This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from potential isomers. For example, the structure of an unstable intermediate, 2-azaadamantan-6-one, was strongly suggested by its ¹³C NMR spectrum and confirmed by HRMS, which determined its molecular formula to be C₉H₁₁NO. acs.org
Table 1: Spectroscopic Techniques for Structural Elucidation| Technique | Abbreviation | Primary Information Obtained | Application Example |
|---|---|---|---|
| Correlated Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) coupling networks. | Mapping adjacent protons in the cyclohexane (B81311) rings. researchgate.net |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C). | Assigning specific ¹³C signals to their attached protons. ugr.es |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connecting molecular fragments and identifying quaternary carbons. ugr.es |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass for molecular formula determination. | Confirming the elemental composition of C₉H₁₁NO for an intermediate. acs.org |
Single-Crystal X-ray Diffraction: Precise Structural Metrics and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of bicyclo[3.3.1]nonane derivatives in the solid state. It provides exact data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For the bicyclo[3.3.1]nonane skeleton, the conformation of the two fused cyclohexane rings is of particular interest. While the double chair (chair-chair) conformation is often the most stable, chair-boat conformers have also been identified, for instance in a 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one derivative. nih.gov This technique is also indispensable for characterizing the complex intermolecular interactions that dictate the crystal packing.
Table 2: Crystallographic Data on Bicyclo[3.3.1]nonane Conformations| Derivative Type | Observed Conformation(s) | Key Structural Feature | Reference |
|---|---|---|---|
| Saturated Bicyclo[3.3.1]nonanes | Chair-Chair (most common) | Lowest energy conformation in many unsubstituted/simple derivatives. | vu.lt |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | The sulfur atom is located in the boat portion of the bicyclic ring. | nih.gov |
| Unsaturated Bicyclo[3.3.1]nonane Diols | Distorted Chair-Chair | Flattening of the six-membered rings due to C=C double bonds. | rsc.orgchalmers.se |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
For chiral derivatives of bicyclo[3.3.1]nonane, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential tool for determining the absolute configuration of enantiomers. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), serves as a unique fingerprint of a molecule's stereochemistry. The absolute configuration can often be assigned by comparing the experimental CD spectrum with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). acs.org This concerted approach has been successfully applied to various bicyclo[3.3.1]nonane diones, allowing for the assignment of their absolute configurations. acs.org
In bicyclo[3.3.1]nonane derivatives containing multiple chromophores (light-absorbing groups), the CD spectrum can be influenced by through-space interactions between these groups. Two such phenomena are exciton (B1674681) coupling and homoconjugation. mdpi.com
Exciton Coupling: This occurs when two or more chromophores are positioned close enough in space for their transition dipoles to interact. This interaction splits the electronic transition into two, resulting in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this "couplet" (e.g., positive then negative) is directly related to the chirality (twist) of the interacting chromophores. This phenomenon has been observed in difunctional 3,7-dibenzylidenebicyclo[3.3.1]nonanes, which exhibit intense CD couplets, allowing for a clear determination of the stereochemistry. nih.gov
Table 3: Comparison of Chromophoric Interactions in Chiral Bicyclo[3.3.1]nonane Derivatives| Phenomenon | Description | Spectroscopic Signature (CD) | Example Compound Type |
|---|---|---|---|
| Exciton Coupling | Through-space interaction of transition dipoles of two separate chromophores. | Intense, bisignate (two-signed) Cotton effect couplet. | 3,7-Dibenzylidenebicyclo[3.3.1]nonanes. nih.gov |
| Homoconjugation | Through-space interaction (overlap) of π-orbitals, creating a delocalized system. | Bisignate Cotton effect arising from non-exciton-type coupling. | Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acids. mdpi.comnih.gov |
Theoretical and Computational Chemistry Applied to Bicyclo 3.3.1 Nonane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of bicyclo[3.3.1]nonane-1-carboxylic acid. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, orbital energies, and the distribution of electron density.
Studies on the broader class of bicyclo[3.3.1]nonane derivatives have established that the electronic properties are heavily influenced by the molecule's conformation. researchgate.netresearchgate.net The rigid bicyclic skeleton can exist in several conformations, with the "double chair" (CC) and "chair-boat" (CB) forms being the most significant. researchgate.net Nonempirical calculations have shown that for the carbobicyclic framework, the double chair conformation is generally the most favorable. researchgate.net
The introduction of a carboxylic acid group at the bridgehead position (C-1) influences the electronic landscape. The carboxyl group is an electron-withdrawing group, which will polarize the electron density of the bicyclic cage. Quantum chemical calculations can precisely map this effect, providing insights into properties such as dipole moment, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.
For instance, in related dithia derivatives of bicyclo[3.3.1]nonane, the Quantum Theory of Atoms in Molecules (QTAIM) has been used to analyze H···H and S···S interactions, revealing them as significant factors in the relative stability of conformers. researchgate.netacs.org Similar analyses for this compound would elucidate the subtle intramolecular interactions governing its stability and structure.
Table 1: Representative Calculated Electronic Properties for Bicyclo[3.3.1]nonane Derivatives
| Property | Typical Value Range | Significance |
| HOMO-LUMO Gap | 5 - 8 eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | 1 - 3 D | Quantifies the polarity of the molecule. |
| Strain Energy | Varies with conformation | Reflects the inherent stability of the molecular structure. |
Note: Data compiled from various computational studies on bicyclo[3.3.1]nonane derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Rotation and CD Spectra Prediction
For chiral molecules, chiroptical properties like optical rotation (OR) and circular dichroism (CD) are defining characteristics. Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable tool for predicting and interpreting these properties, allowing for the determination of absolute configurations of chiral molecules. acs.orgnih.gov
While this compound itself is achiral, the introduction of substituents can create chiral centers. Computational studies on chiral bicyclo[3.3.1]nonane derivatives, such as diones and unsaturated dicarboxylic acids, have demonstrated the power of TD-DFT in this area. acs.orgmdpi.comacs.org These studies involve calculating the CD and OR spectra and comparing them with experimental data to assign the absolute stereochemistry. nih.govresearchgate.net
The methodology typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or semi-empirical methods. mdpi.com
Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, such as DFT. mdpi.com
TD-DFT Calculation: Calculating the excitation energies and rotational strengths for each conformer. Common functionals like B3LYP are often used with basis sets such as aug-cc-pVDZ. mdpi.com
Spectral Simulation: Generating a Boltzmann-averaged spectrum based on the calculated properties and relative energies of the conformers.
In a study on chiral α,β-unsaturated bicyclo[3.3.1]nonane dinitriles and their corresponding diacids, TD-DFT calculations at the B3LYP/aug-cc-pVDZ level were successfully used to interpret the experimental CD spectra. mdpi.com The calculations revealed that the observed bisignate Cotton effects originated from a through-space interaction (homoconjugation) of the π orbitals, rather than exciton (B1674681) coupling. mdpi.com Such insights are crucial for understanding the relationship between molecular structure and chiroptical properties in the bicyclo[3.3.1]nonane framework.
Table 2: Parameters for TD-DFT Calculation of Chiroptical Properties
| Parameter | Typical Method/Basis Set | Purpose |
| Functional | B3LYP, CAM-B3LYP | To approximate the exchange-correlation energy in DFT. mdpi.comnih.gov |
| Basis Set | aug-cc-pVDZ, TZVP | To describe the molecular orbitals. mdpi.comnih.gov |
| Solvent Model | PCM, COSMO | To account for the effect of the solvent on electronic properties. mdpi.comnih.gov |
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
The bicyclo[3.3.1]nonane skeleton, while rigid, possesses significant conformational flexibility, primarily involving the interconversion between different chair and boat forms of its six-membered rings. researchgate.netvu.lt Molecular dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and understand the dynamic behavior of the molecule over time. nih.gov
MD simulations model the atomic motions of a molecular system by applying classical mechanics, allowing researchers to observe conformational changes, study the stability of different conformers, and analyze the influence of the environment (like solvent) on the molecular dynamics. nih.gov
For the bicyclo[3.3.1]nonane system, the key conformational equilibrium is between the double chair (CC) and the chair-boat (CB) conformations. researchgate.net While the CC form is often the most stable, the energy difference can be small, and the introduction of substituents can shift this equilibrium. researchgate.netvu.lt For this compound, MD simulations could reveal:
The preferred conformation of the bicyclic rings.
The rotational dynamics of the carboxylic acid group at the bridgehead.
The pathways and energy barriers for interconversion between conformers.
The nature and dynamics of intramolecular hydrogen bonding, if any.
While specific MD simulations on this compound are not prevalent in the literature, studies on related derivatives using methods like dynamic NMR spectroscopy and molecular mechanics calculations provide a basis for understanding its likely behavior. rsc.orgdoi.org These studies confirm the existence of distinct conformers and have been used to probe the energy barriers of ring inversion. doi.org
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. researchgate.net
For this compound, computational modeling could be applied to understand a variety of reactions, including:
Esterification and Amide Formation: Modeling the reaction pathway of the carboxylic acid with alcohols or amines to form esters or amides, respectively. This would involve locating the tetrahedral intermediate and the transition states for its formation and collapse.
Decarboxylation: Investigating the mechanism and energetics of removing the carboxyl group, which is generally difficult from a bridgehead position.
Ring-Opening Reactions: Exploring potential reactions that could lead to the cleavage of the bicyclic framework, as has been studied for related adamantane (B196018) derivatives which rearrange to bicyclo[3.3.1]nonanes. acs.org
A computational study on a related bicyclo[3.3.1]nonane derivative investigated the mechanism of a rapid amide bond cleavage. researchgate.net Using DFT calculations (ωB97XD/6-311+G(d,p)//MP2/6-311+G(d,p)), researchers evaluated several possible reaction pathways. researchgate.net They determined that the most favorable mechanism involved an intramolecular nitrogen nucleophilic attack followed by a proton transfer and subsequent bond cleavage, with a calculated activation free energy of 20.5 kcal/mol, which was in good agreement with experimental results. researchgate.net This type of study showcases how computational chemistry can provide a deep, mechanistic understanding of reactions involving the bicyclo[3.3.1]nonane scaffold. Similarly, domino reactions leading to the formation of related oxabicyclo[3.3.1]nonane systems have been rationalized through proposed mechanisms based on computational intermediates. nih.gov
Applications of Bicyclo 3.3.1 Nonane 1 Carboxylic Acid As a Versatile Chemical Scaffold and Building Block
Strategic Design Principles for Scaffold Utilization in Organic Synthesis
The bicyclo[3.3.1]nonane core is a privileged structural motif found in over 1000 natural products, which underscores its significance in molecular design. researchgate.net Its utility in organic synthesis is guided by several key principles stemming from its distinct structural characteristics. The bicyclic system is composed of two fused cyclohexane (B81311) rings, which can exist in various conformations such as chair-chair, boat-chair, and boat-boat, providing a tunable and rigid framework. vu.lt This inherent rigidity is a crucial design element, allowing chemists to control the spatial orientation of substituents with high precision. ucl.ac.uk
The unique V-shape of the scaffold is another critical feature, often exploited in the synthesis of complex molecular structures and supramolecular systems. vu.ltvu.lt This shape can be used to create specific clefts and cavities within a molecule, a principle often applied in the design of synthetic receptors. lu.se Furthermore, the sp3-rich nature of the bicyclo[3.3.1]nonane scaffold makes it an excellent starting point for generating three-dimensional molecular diversity, which is increasingly important in drug discovery to explore new regions of chemical space. ucl.ac.ukresearchgate.net Synthetic strategies often leverage the scaffold's potential for functionalization at its bridgehead and peripheral positions to build architecturally complex molecules. thieme-connect.comnih.gov The development of concise and practical synthetic routes to access functionalized bicyclo[3.3.1]nonane derivatives has made these compounds attractive as chemically diverse 3D-scaffolds for drug design. thieme-connect.com
Role in Asymmetric Catalysis as Chiral Auxiliaries or Ligands
The bicyclo[3.3.1]nonane framework serves as an attractive scaffold for applications in asymmetric catalysis. researchgate.netrsc.org The stereochemical multiplicity of the core can be exploited for the construction of chiral, C2-symmetric supramolecular synthons. vu.lt These chiral building blocks are foundational for developing ligands that can coordinate with metal centers to create effective asymmetric catalysts.
The synthesis of enantiomerically pure derivatives of the bicyclo[3.3.1]nonane system is a key step in this process. vu.ltmdpi.com For instance, enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione can be synthesized and subsequently used to create chiral molecules with specific hydrogen-bonding patterns. vu.lt The well-defined and rigid structure of the bicyclic scaffold allows for the creation of a precise chiral environment around a catalytic center, which is essential for achieving high enantioselectivity in chemical reactions. While direct applications of bicyclo[3.3.1]nonane-1-carboxylic acid itself as a ligand are not extensively detailed, its derivatives and the broader family of chiral bicyclo[3.3.1]nonanes are recognized for their potential in this field. researchgate.netrsc.org
Construction of Architecturally Complex Molecules
The bicyclo[3.3.1]nonane core is a fundamental building block in the synthesis of a wide array of architecturally complex molecules, ranging from natural products to novel research compounds. vu.ltucl.ac.uk
Other synthetic methods, such as ring-rearrangement metathesis (RRM), have been employed to create condensed polycyclic systems from bicyclic precursors. beilstein-journals.org Tandem reactions, like Michael addition-Claisen condensation cascades, can also be used to efficiently build tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org These advanced synthetic strategies highlight the versatility of the bicyclo[3.3.1]nonane scaffold as a reliable platform for assembling complex molecular architectures.
The non-planar, sp3-rich character of the bicyclo[3.3.1]nonane skeleton makes it an ideal scaffold for the development of novel three-dimensional (3D) molecules for chemical and medicinal research. ucl.ac.ukresearchgate.net Saturated bicyclic systems are frequently used in modern drug design as they can interact effectively with biological targets. thieme-connect.com The architectural complexity and 3D nature of these molecules often lead to greater biological activity compared to their flat, aromatic counterparts. ucl.ac.uk
Researchers have developed efficient synthetic methods to construct libraries of bicyclo[3.3.1]nonane derivatives with diverse functional groups. researchgate.netthieme-connect.com These libraries provide collections of structurally complex and diverse compounds that can be screened for biological activity. thieme-connect.com For example, bicyclo[3.3.1]nonanol derivatives have been identified as novel inhibitors of heat shock protein 90 (HSP90). researchgate.netnih.gov The ability to functionalize the rigid bicyclic scaffold at various positions allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. thieme-connect.com
Table 1: Examples of Bicyclo[3.3.1]nonane-based Scaffolds in Chemical Research
| Scaffold Type | Application Area | Key Feature | Reference(s) |
|---|---|---|---|
| Chiral C2-Symmetric Synthon | Asymmetric Catalysis | Pre-programmed hydrogen bonding patterns | vu.lt |
| Bicyclo[3.3.1]nonatrione | Natural Product Synthesis (Hyperforin) | Densely substituted and oxygenated core | nih.gov |
| Functionalized Bicyclo[3.3.1]nonanols | Drug Discovery (HSP90 Inhibitors) | sp3-rich three-dimensional structure | researchgate.netnih.gov |
| Heterobicyclo[3.3.1]nonanes | Medicinal Chemistry | Introduction of N, O, S for property modulation | thieme-connect.com |
Incorporation into Supramolecular Systems
While the covalent chemistry of bicyclo[3.3.1]nonanes is well-developed, their application in supramolecular chemistry, which relies on non-covalent interactions, is an emerging area of interest. vu.ltvu.lt The rigid, V-shaped geometry of the scaffold makes it an excellent candidate for designing molecules capable of molecular recognition and self-assembly. vu.ltlu.se
The bicyclo[3.3.1]nonane scaffold can be used to create well-defined cavities, making it a suitable component for host-guest systems. lu.se By functionalizing the bicyclic core, it is possible to construct synthetic receptors. lu.se The geometric features of the scaffold can be combined with its chirality to build C2-symmetric synthons that contain hydrogen bonding recognition patterns at both ends of the molecule. vu.ltvu.lt These "cleft molecules" are designed to associate through specific non-covalent interactions. vu.lt
For example, by fusing the bicyclo[3.3.1]nonane framework with heteroaromatic rings, researchers have developed molecules with two, three, or four complementary hydrogen bonding modules. vu.lt These modules can then drive the self-assembly of the individual units into larger, ordered structures, such as tubular assemblies, through end-to-end association. vu.ltvu.lt The design of these systems relies on the predictable geometry of the bicyclic scaffold to pre-organize the recognition sites for effective host-guest binding. vu.ltlu.se
Formation of Self-Assembled Molecular Aggregates and Networks
The bicyclo[3.3.1]nonane scaffold is extensively used to design molecules capable of spontaneous self-assembly into larger, well-defined structures. lu.selu.se This process is driven by non-covalent interactions, with hydrogen bonding being particularly significant due to its strength and directionality. vu.lt By strategically functionalizing the bicyclic framework, researchers can program molecules to form specific aggregates. vu.ltlu.se
Derivatives of bicyclo[3.3.1]nonane have been engineered to create hydrogen-bonding monomers that self-assemble into cyclic and tubular aggregates. lu.selu.se For instance, incorporating a 2-pyridone motif, a self-complementary hydrogen-bonding unit, into the structure has been shown to induce the formation of self-assembled aggregates. rsc.org The unique V-shape of the bicyclic unit is instrumental in pre-organizing the attached functional groups, guiding the end-to-end association of these molecular building blocks, or synthons, into predictable superstructures like tubular assemblies. vu.lt
Further research has explored the creation of amphiphilic monomers by introducing polyethylene (B3416737) glycol (PEG) chains to the bicyclic backbone. lu.se These modified monomers retain their ability to form hydrogen-bonded cyclic aggregates and can be extracted from an aqueous solution into an organic solvent like chloroform, where they assemble into structures such as cyclic tetramers. lu.se The stability of these aggregates is influenced by the interplay between the hydrogen bond strength and the nature of the appended chains. lu.se
Table 1: Examples of Self-Assembled Structures from Bicyclo[3.3.1]nonane Scaffolds
| Assembled Structure | Driving Interaction(s) | Monomer Feature(s) |
| Tubular Assemblies | Hydrogen Bonding | C₂-symmetric synthons with recognition patterns vu.lt |
| Cyclic Aggregates | Hydrogen Bonding | Appended alkyl or PEG chains lu.se |
| Helical Tubular Aggregates | Hydrogen Bonding | Fused 2-pyridone motif rsc.org |
| Homochiral Dimers | Hydrogen Bonding, π-π stacking | Fused quinoline (B57606) and pyrazine (B50134) units researchgate.net |
Application in Ion Receptors and Molecular Tweezers
The intrinsic cleft-like shape of the bicyclo[3.3.1]nonane framework makes it an excellent foundation for the design of synthetic host molecules, including ion receptors and molecular tweezers. vu.ltresearchgate.netrsc.org These host molecules are designed to bind specific guest ions or molecules with high selectivity. The rigid bicyclic structure provides a pre-organized cavity, reducing the entropic penalty of binding and enhancing complex stability. acs.org
Molecular tweezers based on this framework have been synthesized by fusing aromatic units like quinoline and pyrazine to a bicyclo[3.3.1]nonane-2,6-dione precursor. researchgate.net In one notable example, a rigid molecular tweezer featuring a carboxylic acid group in its active site demonstrated exceptionally efficient binding of adenine (B156593) in an organic solvent. acs.org
The scaffold is also integral to the construction of more complex ion receptors. researchgate.netrsc.org For example, a synthetic receptor based on a Tröger's base motif, which incorporates the related 1,5-diazabicyclo[3.3.1]nonane structure, was fused with 18-crown-6 (B118740) ether moieties. lu.selu.se This ditopic receptor was studied for its ability to bind bisammonium ligands and potassium ions, demonstrating that the bicyclic scaffold can be used to precisely orient binding sites for targeted molecular recognition. lu.selu.se
Table 2: Bicyclo[3.3.1]nonane-Based Receptors and Their Targets
| Receptor Type | Key Structural Features | Guest Molecule/Ion |
| Molecular Tweezer | Fused quinoline and pyrazine units researchgate.net | Self-association (dimer formation) researchgate.net |
| Molecular Tweezer | Active site carboxylic acid acs.org | Adenine acs.org |
| Ditopic Ion Receptor | Tröger's base motif, 18-crown-6 ether units lu.se | Bisammonium ligands, Potassium ions lu.selu.se |
Precursor for Synthetic Analogs in Chemical Biology Research (excluding biological activity details)
This compound and its derivatives serve as crucial intermediates and starting materials for the synthesis of more complex molecules intended for chemical biology research. vu.ltrsc.orgresearchgate.net The bicyclic core provides a robust and stereochemically defined platform upon which intricate molecular architectures can be built. researchgate.net Recent developments have highlighted the successful application of appropriately modified bicyclo[3.3.1]nonane units as precursors for accessing complex synthetic targets and natural products. rsc.org
A significant application is in the generation of simplified analogs of complex natural products. For example, the bicyclo[3.3.1]nonane framework has been used as a structural mimic to design and synthesize simplified analogs of Taxol. researchgate.net These synthesized bicyclo[3.3.1]nonanes are valuable tools for the directed synthesis of compounds with high molecular complexity that are subsequently used in biological testing. researchgate.net Other research has focused on synthesizing derivatives containing a 2-methoxyphenol moiety as potential non-steroidal mimetics of 2-methoxyestradiol (B1684026). researchgate.net These examples underscore the role of the bicyclo[3.3.1]nonane skeleton as a foundational building block for creating novel compounds for scientific investigation. researchgate.net
Table 3: Synthetic Analogs Derived from the Bicyclo[3.3.1]nonane Framework
| Target Analog Class | Precursor/Key Intermediate | Purpose of Synthesis |
| Simplified Taxol Analogs | Specially designed bicyclo[3.3.1]nonane structures researchgate.net | To create compounds of high molecular complexity for biological testing researchgate.net |
| Non-steroidal 2-methoxyestradiol mimetics | endo-7-Hydroxybicyclo[3.3.1]nonane-exo-3-carboxylic acid derivatives researchgate.net | Synthesis of non-steroidal mimetics researchgate.net |
| Complex organic molecules and natural products | Bicyclo[3.3.1]nonane-9-carbonyl chloride | Intermediate for multi-step synthesis |
Future Research Directions and Unresolved Academic Challenges
Development of Green and Sustainable Synthetic Routes
Current synthetic methodologies for constructing the bicyclo[3.3.1]nonane framework often rely on multi-step processes that may involve harsh reagents, stoichiometric amounts of promoters, and the generation of significant chemical waste. A primary challenge moving forward is the development of more environmentally benign and efficient synthetic strategies.
Future research will likely focus on:
Catalytic Approaches: Designing novel catalytic systems (e.g., organocatalysis, transition-metal catalysis) to construct the bicyclic core in a single, atom-economical step. Recent advancements in organocatalytic asymmetric synthesis of bicyclo[3.3.1]nonane frameworks highlight the potential of this strategy.
Biocatalysis: Exploring enzymatic pathways for the synthesis of bicyclo[3.3.1]nonane derivatives, offering high stereoselectivity under mild, aqueous conditions.
Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials, reducing the dependence on petrochemical sources.
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow platforms to improve safety, efficiency, and scalability while minimizing waste.
A significant hurdle is achieving high stereocontrol at the bridgehead position during these greener synthetic processes, a crucial aspect for applications in medicinal chemistry and materials science.
Discovery of Novel Reactivity and Unprecedented Transformations
The reactivity of bicyclo[3.3.1]nonane-1-carboxylic acid, particularly at the sterically hindered bridgehead carboxylic acid group, is not fully explored. The rigid framework imposes unique geometric constraints that can lead to unexpected chemical behavior.
Key unresolved questions and future research avenues include:
Bridgehead Functionalization: Developing new methods for the selective functionalization of the bridgehead position, moving beyond standard carboxylic acid transformations. This includes exploring novel decarboxylative coupling reactions or direct C-H activation at other positions on the scaffold, guided by the carboxyl group.
Transannular Reactions: Investigating electronically initiated transannular reactions, where the carboxylic acid or its derivatives participate in ring-closing reactions across the bicyclic system. Such reactions could provide rapid access to even more complex polycyclic architectures. Studies on the conformations and reactivity of various bicyclo[3.3.1]nonane derivatives provide a foundation for exploring these transformations.
Strain-Release Chemistry: Utilizing the inherent ring strain of the bicyclic system to drive novel chemical transformations that are not accessible with acyclic or simple monocyclic analogues.
The table below summarizes potential areas for reactivity discovery.
| Research Area | Potential Transformation | Academic Challenge |
| Bridgehead Modification | Catalytic Decarboxylative Cross-Coupling | Overcoming steric hindrance at the bridgehead carbon. |
| Transannular Reactions | Carboxyl-directed C-H activation/cyclization | Achieving high regioselectivity and stereoselectivity. |
| Strain-Release Chemistry | Ring-opening/ring-expansion cascades | Controlling complex reaction pathways to avoid fragmentation. |
Integration of Advanced Machine Learning and AI in Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) in chemical research is rapidly expanding. For a molecule like this compound, these computational tools offer powerful new avenues for exploration.
Future directions in this domain include:
Predictive Modeling: Developing ML models to accurately predict the physicochemical and biological properties of novel, un-synthesized derivatives. This can accelerate the discovery of new drug candidates or materials by prioritizing synthetic targets.
Reaction Prediction: Using AI to predict the outcomes of unknown reactions involving the bicyclo[3.3.1]nonane scaffold, potentially uncovering novel reactivity and optimizing reaction conditions with fewer experiments.
De Novo Design: Employing generative AI models to design new bicyclo[3.3.1]nonane-based molecules with specific desired properties, such as binding affinity to a biological target or specific structural characteristics for materials science.
A significant challenge is the creation of sufficiently large and high-quality datasets for training these models, as data on complex bicyclic systems is often limited compared to simpler molecular scaffolds.
Expansion of the this compound Scaffold in Materials Science
The rigidity and well-defined three-dimensional geometry of the bicyclo[3.3.1]nonane skeleton make it an attractive building block, or "scaffold," for the construction of advanced materials. The bridgehead carboxylic acid provides a key functional handle for incorporation into larger structures.
Future research should focus on:
Polymer Chemistry: Using the di-functionalized derivatives of the scaffold as rigid monomers to create polymers with unique thermal and mechanical properties. The defined geometry can influence chain packing and morphology.
Metal-Organic Frameworks (MOFs): Employing the carboxylic acid as a linker to construct highly porous and robust MOFs. The shape and rigidity of the bicyclic core can be used to control the pore size and topology of the resulting framework.
Supramolecular Assemblies: Designing derivatives that can self-assemble into ordered, higher-level structures through non-covalent interactions like hydrogen bonding. The V-shape of the bicyclic scaffold is a unique feature that can be exploited for creating specific supramolecular architectures.
The primary academic challenge is to develop synthetic control over the orientation and connectivity of these rigid scaffolds within the final material, which is essential for achieving desired bulk properties.
Exploration of its Role in the Synthesis of Non-Natural Products and Complex Molecular Assemblies
Beyond its use as a simple scaffold, this compound can serve as a key starting material for the total synthesis of complex, non-natural molecules and molecular machines. Its defined stereochemistry and conformational rigidity can be used to control the spatial arrangement of functional groups in intricate targets.
Promising areas for future exploration are:
Complex Molecule Synthesis: Leveraging the bicyclic framework as a stereochemical template to guide the assembly of architecturally complex molecules that are not found in nature but may possess unique biological or physical properties. The bicyclo[3.3.1]nonane unit is a core feature in many biologically active natural products, suggesting its utility in designing novel bioactive compounds.
Molecular Scaffolding for Catalysis: Attaching catalytic moieties to the rigid bicyclic structure to create well-defined catalyst systems where the active sites are held in a specific spatial orientation.
Probes for Chemical Biology: Incorporating the scaffold into larger molecules designed to probe biological processes, where its rigidity can help to reduce conformational ambiguity and lead to more specific interactions with biological targets.
A significant challenge lies in the multi-step synthetic sequences required to transform the initial carboxylic acid into more complex, functionalized derivatives suitable for these advanced applications.
Q & A
What are the critical considerations for synthesizing bicyclo[3.3.1]nonane-1-carboxylic acid derivatives with high purity?
Basic Research Question
The synthesis of this compound derivatives requires multi-step organic reactions with precise control of reaction parameters. Key steps include:
- Cyclization strategies : Use diketones or α,β-unsaturated carbonyl compounds as precursors, employing Michael additions or phenol-mediated condensations to form the bicyclic framework .
- Condition optimization : Temperature (e.g., reflux for thiourea-mediated thiolation), solvent choice (polar aprotic solvents for cycloadditions), and pH adjustments to minimize side reactions .
- Analytical validation : Monitor reaction progress and purity via /-NMR for structural confirmation and HPLC (>95% purity threshold) .
How can researchers address discrepancies in reaction yields across synthetic routes for this compound analogs?
Advanced Research Question
Yield variations often arise from divergent reaction mechanisms or competing pathways. Methodological approaches include:
- Mechanistic studies : Compare pathways like nitrile oxide-allene cycloaddition (high stereoselectivity) versus Grignard condensations (prone to steric hindrance) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized ketones or incomplete cyclization intermediates) .
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
What strategies resolve stereochemical challenges during the synthesis of this compound derivatives?
Advanced Research Question
Stereochemical control is critical due to the rigid bicyclic framework. Effective strategies involve:
- Chiral auxiliaries : Introduce temporary directing groups (e.g., fluorenylmethoxycarbonyl) to enforce desired configurations during cyclization .
- X-ray crystallography : Confirm absolute stereochemistry of intermediates, as demonstrated for bicyclo[3.3.1]nonan-9-ones .
- Computational modeling : Predict steric and electronic effects of substituents using DFT calculations to guide synthetic design .
Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Basic Research Question
Comprehensive characterization requires a multi-technique approach:
- NMR spectroscopy : -NMR for proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) and -NMR for fluorinated analogs .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., CHO, [M+H] = 183.1022) .
- Vibrational spectroscopy : IR to identify carbonyl stretches (1700–1750 cm) and hydrogen bonding in crystalline forms .
How do electronic effects of substituents influence the biological activity of this compound derivatives?
Advanced Research Question
Substituents modulate bioactivity through electronic and steric interactions:
- Electron-withdrawing groups (EWGs) : Fluorine at C9 enhances metabolic stability and enzyme binding (e.g., 9,9-difluoro analogs in neuroprotective studies) .
- Structure-activity relationship (SAR) : Compare 3-oxa-7-aza derivatives (enhanced solubility) versus 9-oxo analogs (increased cytotoxicity in cancer models) .
- Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., carboxylic acid moiety with kinase active sites) .
What experimental designs are optimal for evaluating the stability of this compound derivatives under physiological conditions?
Advanced Research Question
Stability assays must simulate in vivo environments:
- pH-dependent degradation : Incubate compounds in buffers (pH 1–7.4) and analyze via UPLC-MS to detect hydrolysis products (e.g., decarboxylation or lactone formation) .
- Plasma stability tests : Assess half-life in human plasma using LC-MS/MS, noting esterase-mediated cleavage in ester derivatives .
- Forced degradation studies : Expose to heat, light, or oxidants (HO) to identify degradation pathways .
How can researchers reconcile contradictory data on the biological activity of this compound derivatives across studies?
Advanced Research Question
Contradictions often stem from assay variability or structural nuances:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO vs. aqueous solutions) .
- Meta-analysis : Compare IC values of 9-oxo derivatives in antibacterial assays, noting discrepancies due to bacterial strain specificity .
- Crystallographic evidence : Resolve binding modes using X-ray structures (e.g., bicyclo[3.3.1]nonane-2,6-diol in enzyme co-crystals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
